

# Spectroscopic Data for 3-Methyl-N-phenylbutanamide: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	3-Methyl-N-phenylbutanamide
CAS No.:	2364-50-3
Cat. No.:	B1581679

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-Methyl-N-phenylbutanamide**, a compound of interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific principles that guide their interpretation.

## Molecular Structure and Spectroscopic Overview

**3-Methyl-N-phenylbutanamide** is a secondary amide with a molecular formula of  $C_{11}H_{15}NO$  and a molecular weight of 177.24 g/mol. [1] Its structure comprises a phenyl group attached to the nitrogen of a butanamide backbone, which is substituted with a methyl group at the 3-position. This combination of an aromatic ring and a branched aliphatic chain gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is paramount for its unambiguous identification and for quality control in its synthesis and application.

The following sections will provide a detailed breakdown of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data for **3-Methyl-N-phenylbutanamide**. Each section will include tabulated data, a thorough interpretation of the spectral features, and a standardized protocol for data acquisition.

Molecular Structure of **3-Methyl-N-phenylbutanamide**

Caption: Chemical structure of **3-Methyl-N-phenylbutanamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Methyl-N-phenylbutanamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information for structural confirmation.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **3-Methyl-N-phenylbutanamide** exhibits distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the isobutyl group.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data of **3-Methyl-N-phenylbutanamide**

Chemical Shift ( $\delta$ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration	Assignment
~7.43	d	7.8	2H	Aromatic CH (ortho to NH)
~7.29	t	7.8	2H	Aromatic CH (meta to NH)
~7.08	t	7.4	1H	Aromatic CH (para to NH)
~7.6 (broad s)	s	-	1H	NH
~2.22	d	6.9	2H	CH <sub>2</sub>
~2.15	m	6.6, 6.9	1H	CH
~1.00	d	6.6	6H	2 x CH <sub>3</sub>

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the <sup>1</sup>H NMR Spectrum:

- Aromatic Region (7.0-7.5 ppm): The signals for the phenyl group appear as a set of multiplets. The two protons ortho to the amide group are expected to be the most deshielded and appear as a doublet around 7.43 ppm. The two meta protons typically appear as a triplet around 7.29 ppm, and the para proton as a triplet around 7.08 ppm. The coupling constants for vicinal protons on a benzene ring are typically in the range of 6-8 Hz.<sup>[2][3]</sup>
- Amide Proton (~7.6 ppm): The amide proton (N-H) signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and can exchange with trace amounts of D<sub>2</sub>O in the solvent, which would cause the signal to disappear. Its chemical shift is also highly dependent on solvent and concentration.
- Aliphatic Region (0.9-2.3 ppm):
  - The two protons of the CH<sub>2</sub> group adjacent to the carbonyl (C $\alpha$ ) appear as a doublet around 2.22 ppm, split by the single proton on the adjacent CH group (C $\beta$ ).

- The single proton of the CH group (C $\beta$ ) is a multiplet (often a septet or nonet) around 2.15 ppm, as it is coupled to the two C $\alpha$  protons and the six protons of the two methyl groups.
- The six protons of the two equivalent methyl groups (C $\gamma$ ) appear as a doublet around 1.00 ppm, split by the single C $\beta$  proton. The typical coupling constant for vicinal aliphatic protons is around 6-8 Hz.[2]

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: <sup>13</sup>C NMR Chemical Shift Data of **3-Methyl-N-phenylbutanamide** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ppm)	Assignment
~171.0	C=O
~138.0	Aromatic C (C-N)
~129.0	Aromatic CH
~124.0	Aromatic CH
~120.0	Aromatic CH
~47.1	CH <sub>2</sub>
~26.4	CH
~22.5	2 x CH <sub>3</sub>

Note: The exact chemical shifts can vary slightly depending on the solvent.

Interpretation of the <sup>13</sup>C NMR Spectrum:

- Carbonyl Carbon (~171.0 ppm): The amide carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. Saturated amide carbonyls typically resonate in the 170-185 ppm range.[4]

- **Aromatic Carbons (120-138 ppm):** The six carbons of the phenyl ring give rise to four distinct signals due to symmetry. The carbon directly attached to the nitrogen (quaternary carbon) is found at approximately 138.0 ppm. The other aromatic CH carbons appear in the typical range of 120-130 ppm.
- **Aliphatic Carbons (22-48 ppm):**
  - The CH<sub>2</sub> carbon adjacent to the carbonyl group appears around 47.1 ppm.
  - The CH carbon is observed at approximately 26.4 ppm.
  - The two equivalent methyl carbons are the most shielded and appear at around 22.5 ppm.

## Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

- **Sample Preparation:**
  - Accurately weigh 5-10 mg of **3-Methyl-N-phenylbutanamide**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:**
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- **<sup>1</sup>H NMR Acquisition Parameters:**
  - Pulse Angle: 30-45°

- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16
- Spectral Width: -2 to 12 ppm
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled
  - Pulse Angle: 30°
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay: 2 seconds
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Spectral Width: 0 to 220 ppm
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Absorption Bands for **3-Methyl-N-phenylbutanamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~3300	Medium	N-H stretch	Secondary Amide
3050-3000	Medium-Weak	C-H stretch	Aromatic
2960-2850	Strong	C-H stretch	Aliphatic
~1660	Strong	C=O stretch (Amide I)	Secondary Amide
~1540	Strong	N-H bend (Amide II)	Secondary Amide
1600, 1480	Medium-Weak	C=C stretch	Aromatic Ring
~1450	Medium	C-H bend	Aliphatic

Note: This is a prediction based on typical values for secondary amides. The PubChem database entry for **3-Methyl-N-phenylbutanamide** links to a vapor phase IR spectrum which can be consulted for experimental data.<sup>[1]</sup>

Interpretation of the IR Spectrum:

The IR spectrum of **3-Methyl-N-phenylbutanamide** is expected to be dominated by the characteristic absorptions of the secondary amide group.

- **N-H Stretching:** A medium intensity band around 3300 cm<sup>-1</sup> is characteristic of the N-H stretching vibration in a secondary amide. Hydrogen bonding can cause this peak to broaden and shift to a lower frequency.
- **C-H Stretching:** Strong absorptions in the 2850-2960 cm<sup>-1</sup> region are due to the stretching vibrations of the aliphatic C-H bonds in the isobutyl group. Weaker bands between 3000 and 3050 cm<sup>-1</sup> correspond to the aromatic C-H stretches.
- **Amide I Band (C=O Stretching):** A very strong and sharp absorption band around 1660 cm<sup>-1</sup> is the Amide I band, primarily due to the C=O stretching vibration. This is one of the most characteristic peaks in the IR spectrum of an amide.
- **Amide II Band (N-H Bending):** Another strong band, known as the Amide II band, is expected around 1540 cm<sup>-1</sup>. This band arises from a combination of N-H in-plane bending and C-N

stretching vibrations.

- Aromatic C=C Stretching: The presence of the phenyl group will give rise to medium to weak absorptions in the 1480-1600  $\text{cm}^{-1}$  region due to C=C bond stretching within the aromatic ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **3-Methyl-N-phenylbutanamide** (MW = 177.24), the mass spectrum will show a molecular ion peak and several characteristic fragment ions.

### Predicted Fragmentation Pattern for **3-Methyl-N-phenylbutanamide**

m/z	Ion
177	$[\text{M}]^+$
120	$[\text{C}_6\text{H}_5\text{NHCO}]^+$
93	$[\text{C}_6\text{H}_5\text{NH}_2]^+$
86	$[\text{CH}_3\text{CH}(\text{CH}_3)\text{CH}_2\text{CO}]^+$
57	$[\text{C}_4\text{H}_9]^+$

Note: This is a prediction based on common fragmentation pathways for amides. The PubChem database entry for **3-Methyl-N-phenylbutanamide** links to GC-MS data in the NIST Mass Spectrometry Data Center.[\[1\]](#)

Interpretation of the Mass Spectrum:

The fragmentation of **3-Methyl-N-phenylbutanamide** upon electron ionization is expected to proceed through several characteristic pathways for amides.

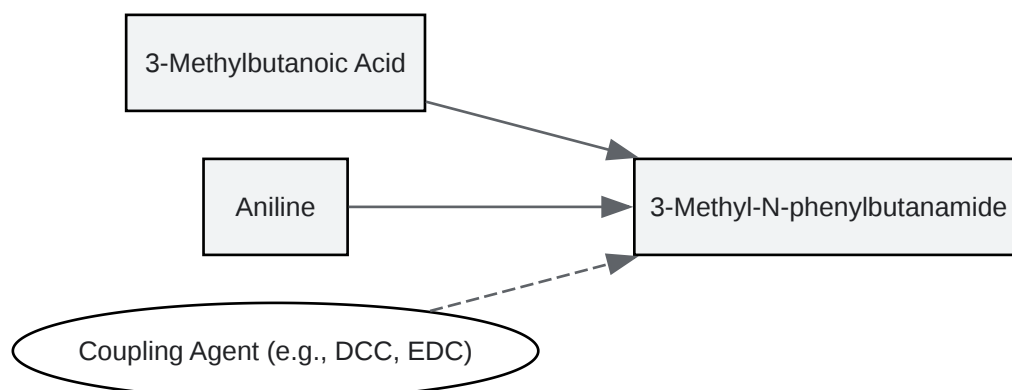
- Molecular Ion Peak (m/z 177): The peak corresponding to the intact molecule with one electron removed will be observed at m/z 177.

- **Alpha-Cleavage:** Cleavage of the bond between the carbonyl group and the alpha-carbon of the isobutyl group can lead to the formation of a resonance-stabilized acylium ion with  $m/z$  86.
- **McLafferty Rearrangement:** While less common for N-aryl amides compared to aliphatic amides, a McLafferty rearrangement could potentially occur, though it is not a primary expected fragmentation pathway here.
- **Cleavage of the Amide Bond:** A common fragmentation pathway for amides is the cleavage of the C-N bond. This can lead to the formation of the anilinium radical cation at  $m/z$  93. Another possibility is the formation of the benzoyl-related cation at  $m/z$  120.
- **Loss of the Phenyl Group:** Fragmentation can also involve the loss of the phenyl group, though this is less common than the cleavage of the amide bond.
- **Alkyl Chain Fragmentation:** The isobutyl group can fragment to give a stable tert-butyl cation at  $m/z$  57.

## Synthesis of 3-Methyl-N-phenylbutanamide

A common and reliable method for the synthesis of **3-Methyl-N-phenylbutanamide** is the amidation of 3-methylbutanoic acid with aniline, often facilitated by a coupling agent.

### Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **3-Methyl-N-phenylbutanamide**.

## Experimental Protocol for Synthesis

This protocol describes a general procedure for the synthesis of **3-Methyl-N-phenylbutanamide** from 3-methylbutanoic acid and aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

- Reactant Preparation:
  - In a round-bottom flask, dissolve 1 equivalent of 3-methylbutanoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  - Add 1 equivalent of aniline to the solution.
  - Add a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP).
- Reaction:
  - Cool the reaction mixture to 0 °C in an ice bath.
  - In a separate flask, dissolve 1.1 equivalents of DCC in the same anhydrous solvent.
  - Add the DCC solution dropwise to the reaction mixture with constant stirring.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
  - A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Filter the reaction mixture to remove the DCU.
  - Wash the filtrate successively with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure **3-Methyl-N-phenylbutanamide**.

## Conclusion

The combination of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of **3-Methyl-N-phenylbutanamide**. The spectroscopic data presented in this guide, along with the detailed interpretations and experimental protocols, serve as a valuable resource for scientists and researchers. The consistency of the data with established spectroscopic principles validates the structure of the molecule and provides a benchmark for its identification and quality assessment in various applications.

## References

- University of Calgary. (n.d.). Coupling in H-NMR. Retrieved from [[Link](#)]
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [[Link](#)]
- Organic Chemistry Data. (n.d.).  $^1\text{H}$  NMR Coupling Constants. Retrieved from [[Link](#)]
- ResearchGate. (n.d.).  $^1\text{H}$ -Chemical Shifts and Selected  $^1\text{H}$ ,  $^1\text{H}$ -Coupling Constants. Retrieved from [[Link](#)]
- University of California, San Diego. (n.d.). Table Appendix. Chemistry and Biochemistry. Retrieved from [[Link](#)]
- Scribd. (n.d.).  $^{13}\text{C}$  NMR Correlation Chart. Retrieved from [[Link](#)]
- PubChem. (n.d.). 3-Methyl-N-phenylbutanimidic acid. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Graphical representation of the  $^{13}\text{C}$  NMR chemical shifts of functional.... Retrieved from [[Link](#)]
- NMR Spectroscopy. (n.d.). Retrieved from [[Link](#)]

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). N-Phenylbutanamide. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3-Methylbutanamide. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [\[Link\]](#)
- NIST. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). N-methyl-3-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 3-Methyl-N-phenylbutanimidic acid | C11H15NO | CID 222941 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. NMR Coupling Constants | Chemical Instrumentation Facility \[cif.iastate.edu\]](#)
- [3. www2.chem.wisc.edu \[www2.chem.wisc.edu\]](#)

- [4. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- To cite this document: BenchChem. [Spectroscopic Data for 3-Methyl-N-phenylbutanamide: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581679/docs#spectroscopic-data-for-3-methyl-n-phenylbutanamide-an-in-depth-technical-guide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)